ヒドロキシインドール

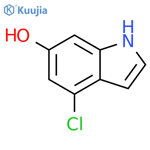

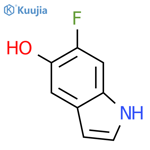

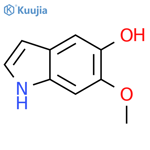

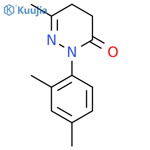

Hydroxyindoles are a class of organic compounds characterized by the presence of both indole and hydroxyl functional groups. These molecules play significant roles in various biological processes, including neurotransmission and metabolism. They can be found naturally in certain foods such as coffee, tea, and bananas, and have also been synthesized for use in pharmaceuticals and other industrial applications.

Structurally, hydroxyindoles feature a five-membered heterocyclic ring (indole) with an attached hydroxyl group (-OH). Their unique chemical properties make them valuable intermediates in organic synthesis. In pharmacology, these compounds are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory conditions.

Hydroxyindoles exhibit diverse reactivity due to the presence of electron-donating and -withdrawing groups on the indole ring, which can influence their solubility, stability, and bioavailability. Their synthesis involves multi-step reactions requiring precise control over reaction conditions to achieve desired products with high purity and yield.

These versatile molecules continue to be of interest in academic research and industrial development, offering potential applications in medicine, agriculture, and material science.

関連文献

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

推奨される供給者

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品